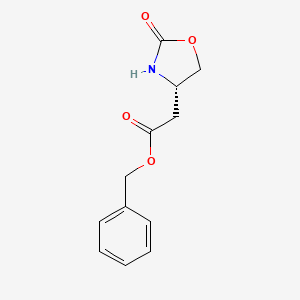

(S)-Benzyl 2-(2-oxooxazolidin-4-YL)acetate

Description

Historical Development and Significance of Chiral Oxazolidinone Derivatives in Asymmetric Transformations

The concept of using a temporary chiral group to control the stereochemical outcome of a reaction is central to the field of asymmetric synthesis. These temporary groups are known as chiral auxiliaries. wikipedia.org While early examples were introduced in the 1970s and 1980s, the field was significantly advanced by the popularization of oxazolidinone-based auxiliaries by David A. Evans. wikipedia.orgsantiago-lab.com These auxiliaries, often referred to as "Evans' auxiliaries," are derived from readily available amino acids and amino alcohols, making them accessible and practical for widespread use. wikipedia.orgnih.gov

The significance of Evans' oxazolidinones lies in their ability to provide high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, alkylations, and Diels-Alder reactions. wikipedia.orgresearchgate.net The rigid heterocyclic system and the substituents at the 4- and 5-positions create a well-defined chiral environment that effectively shields one face of a reactive intermediate (like an enolate), directing the approach of an electrophile to the opposite face. wikipedia.org This predictable and high-fidelity transfer of stereochemical information has made oxazolidinones a reliable and indispensable tool for synthetic chemists aiming to construct complex, stereochemically rich molecules, such as natural products and pharmaceuticals. wikipedia.orgresearchgate.net

Table 1: Key Milestones in the Development of Chiral Auxiliaries

| Year | Milestone | Key Contributor(s) | Significance |

|---|---|---|---|

| 1975 | Introduction of chiral 8-phenylmenthol as a chiral auxiliary. wikipedia.org | E.J. Corey | Pioneered the use of recoverable chiral groups to direct stereoselective reactions. wikipedia.org |

| 1980 | Use of chiral mandelic acid as a chiral auxiliary. wikipedia.org | Barry Trost | Expanded the repertoire of effective chiral auxiliaries. wikipedia.org |

| 1981-1982 | Development of N-acyloxazolidinones for stereoselective aldol and alkylation reactions. santiago-lab.comnih.gov | David A. Evans | Introduced a highly versatile and predictable class of chiral auxiliaries that became widely adopted in organic synthesis. wikipedia.orgsantiago-lab.com |

Structural Characteristics and Nomenclature of the (S)-2-(2-oxooxazolidin-4-YL)acetate Scaffold

The systematic name, (S)-Benzyl 2-(2-oxooxazolidin-4-YL)acetate, precisely describes the molecule's constitution and stereochemistry. The core of the molecule is a 2-oxazolidinone (B127357) ring, which is a five-membered heterocycle containing a nitrogen atom, an oxygen atom, and a ketone functional group. nih.govwikipedia.org

Breaking down the name reveals the specific arrangement of its components:

(S)-...-4-YL) : This indicates that the substituent, the acetate (B1210297) group, is attached at the 4-position of the oxazolidinone ring. The "(S)" designation specifies the absolute stereochemistry at this chiral center.

2-oxooxazolidin : This defines the heterocyclic core, a 1,3-oxazolidine ring with a carbonyl group at the 2-position. nih.gov

acetate : This refers to the CH₃COO- group. In this compound, the methylene (B1212753) group (CH₂) of the acetate is what links to the oxazolidinone ring.

Benzyl (B1604629) : This denotes the C₆H₅CH₂- group, which is esterified with the carboxylic acid of the acetate moiety.

The scaffold's key feature is the stereogenic center at the C4 position of the oxazolidinone ring. The "(S)" configuration at this carbon is fundamental to its function as a chiral building block, as it dictates the spatial orientation of the benzyl acetate side chain, which in turn influences the stereochemical course of subsequent reactions.

Table 2: Structural Components of (S)-Benzyl 2-(2-oxooxazolidin-4-YL)acetate

| Component | Chemical Formula | Description |

|---|---|---|

| 2-Oxazolidinone Core | C₃H₄NO₂ | A five-membered heterocyclic ring with a nitrogen at position 1, an oxygen at position 3, and a carbonyl group at position 2. nih.gov |

| (S)-Stereocenter | - | The carbon atom at the 4-position of the oxazolidinone ring, with a specific three-dimensional arrangement. |

| Benzyl Ester | -COOCH₂C₆H₅ | A functional group formed from the condensation of a carboxylic acid and benzyl alcohol. |

Overview of the Research Landscape for Oxazolidinone-Based Chiral Building Blocks

Oxazolidinone-based chiral building blocks are a cornerstone of modern medicinal and synthetic organic chemistry. researchgate.netnih.gov Their reliability in asymmetric synthesis has led to their widespread application in the pharmaceutical industry for the development of new drugs. researchgate.net Many important pharmaceutical molecules are constructed using a chiral 2-oxazolidinone backbone. researchgate.netnih.gov

The research landscape is characterized by several key areas:

Total Synthesis of Natural Products : The high diastereoselectivity achieved with oxazolidinone auxiliaries makes them ideal for constructing complex natural products with multiple stereocenters. researchgate.net

Pharmaceutical Synthesis : The oxazolidinone ring itself is a privileged scaffold in medicinal chemistry. The antibiotic linezolid (B1675486) is a prominent example of a drug containing this core structure. wikipedia.orgrsc.org Consequently, chiral intermediates like (S)-Benzyl 2-(2-oxooxazolidin-4-YL)acetate are valuable for synthesizing not only chiral targets but also new oxazolidinone-containing drug candidates. researchgate.net

Development of New Synthetic Methods : Research continues to expand the utility of oxazolidinone auxiliaries. This includes their use in catalytic asymmetric reactions and the development of novel transformations that leverage their unique stereochemical-directing abilities. researchgate.netresearchgate.net

The versatility and established effectiveness of these building blocks ensure their continued prominence in research focused on creating enantiomerically pure compounds for a wide range of applications. researchgate.net

Table 3: Examples of Therapeutic Areas Involving Oxazolidinone Scaffolds

| Therapeutic Area | Significance of Oxazolidinone Scaffold | Example Drug/Candidate |

|---|---|---|

| Antibacterials | The core structure binds to the bacterial ribosome, inhibiting protein synthesis. nih.govresearchgate.net | Linezolid, Tedizolid. wikipedia.orgrsc.org |

| Anticoagulants | Serves as a key structural component in orally active Factor Xa inhibitors. wikipedia.org | Rivaroxaban. wikipedia.org |

| Anticonvulsants | Derivatives have been investigated for their activity on the central nervous system. | N/A (Research Phase) |

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11(6-10-8-17-12(15)13-10)16-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXVGUKENCPCBN-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)CC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459847 | |

| Record name | benzyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540496-34-2 | |

| Record name | benzyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S Benzyl 2 2 Oxooxazolidin 4 Yl Acetate and Its Precursors

Chiral Pool Approaches to the 2-Oxooxazolidin-4-yl Core

The fundamental chirality of the 2-oxooxazolidin-4-yl scaffold is most efficiently established by starting with enantiomerically pure precursors readily available from nature. Amino acids serve as the primary source for these syntheses, allowing for the reliable construction of the desired stereocenter.

Synthesis from L-Aspartic Acid Derivatives

L-Aspartic acid is an ideal starting material for the synthesis of the (S)-2-(2-oxooxazolidin-4-yl)acetic acid core due to its inherent stereochemistry and the presence of two carboxylic acid groups that can be differentially manipulated. The general strategy involves the reduction of one carboxyl group to an alcohol, which then participates in a cyclization reaction with the amino group.

A common route begins with the protection of the amino group and selective esterification of the carboxylic acids. For instance, N-protection followed by the formation of a diester allows for the selective reduction of the α-carboxyl group to a primary alcohol. This transformation yields a β-amino alcohol derivative. The subsequent cyclization to form the oxazolidinone ring can be induced by reagents like phosgene (B1210022) or its equivalents, which react with the amino and newly formed hydroxyl groups to close the five-membered ring. This process establishes the (S)-4-(carboxymethyl)oxazolidin-2-one structure, which is the direct precursor to the final benzyl (B1604629) ester. researchgate.netresearchgate.net A key challenge in this approach is achieving regioselective reduction of one carboxyl group over the other, which often requires careful selection of protecting groups and reaction conditions. scielo.br

| Step | Reagents & Conditions | Intermediate/Product | Purpose |

| 1 | Protection of amine (e.g., Boc, Cbz) | N-protected L-aspartic acid | Prevent side reactions of the amino group. |

| 2 | Diesterification | N-protected L-aspartic acid diester | Activate carboxyl groups for subsequent steps. |

| 3 | Selective Reduction (e.g., NaBH₄) | N-protected amino alcohol ester | Convert one carboxyl group to a hydroxyl group. |

| 4 | Cyclization (e.g., Phosgene equivalent) | (S)-2-(2-oxooxazolidin-4-yl)acetic acid ester | Formation of the core oxazolidinone ring. |

Transformations Utilizing Other Chiral Amino Acid Precursors

While L-aspartic acid provides a direct route, other chiral amino acids, such as L-serine, can also be employed to synthesize the 4-substituted-2-oxazolidinone core. L-serine already contains the required β-amino alcohol functionality within its structure. eurekaselect.comresearchgate.net

Enantioselective Synthesis of the (S)-2-(2-oxooxazolidin-4-YL)acetate Ester

Once the chiral core, (S)-2-(2-oxooxazolidin-4-yl)acetic acid, has been synthesized, the final step is the formation of the benzyl ester. This can be accomplished through several standard esterification methods.

Direct Esterification and Related Benzylation Reactions

The most straightforward method to obtain the target compound is the direct esterification of the carboxylic acid precursor, (S)-2-(2-oxooxazolidin-4-yl)acetic acid. This can be achieved using classical esterification protocols. For example, reacting the acid with benzyl alcohol under acidic catalysis (e.g., sulfuric acid, p-toluenesulfonic acid) and removal of water can drive the reaction to completion.

Alternatively, the carboxylate can be activated first, followed by reaction with benzyl alcohol. Common activating agents include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Another effective method is the reaction of the carboxylic acid with benzyl bromide or benzyl chloride in the presence of a non-nucleophilic base, such as cesium carbonate or triethylamine, in a polar aprotic solvent like DMF. This SN2 reaction between the carboxylate anion and the benzyl halide is often high-yielding and proceeds under mild conditions.

| Method | Reagents | Solvent | Typical Conditions |

| Fischer Esterification | Benzyl alcohol, H₂SO₄ (cat.) | Toluene | Reflux with Dean-Stark trap |

| Carbodiimide Coupling | Benzyl alcohol, EDC, DMAP | Dichloromethane | Room Temperature |

| Alkylation with Benzyl Halide | Benzyl bromide, Cs₂CO₃ | DMF | Room Temperature to 50 °C |

Transesterification from Other Oxazolidinone Esters (e.g., tert-Butyl)

In some synthetic routes, it may be advantageous to first prepare a different ester of (S)-2-(2-oxooxazolidin-4-yl)acetic acid, such as a tert-butyl ester, which can serve as a protecting group for the carboxylic acid. The tert-butyl ester can be synthesized from the corresponding acid using reagents like tert-butyl 2,2,2-trichloroacetimidate or by reaction with isobutylene (B52900) under acidic conditions. atlantis-press.com

The conversion of the tert-butyl ester to the benzyl ester can then be accomplished via transesterification. This reaction is typically catalyzed by an acid or a Lewis acid. For instance, treating the tert-butyl ester with benzyl alcohol in the presence of a catalyst like trifluoroacetic acid or a borane (B79455) catalyst such as B(C₆F₅)₃ can facilitate the exchange of the ester group. rsc.org The reaction is often driven forward by the removal of tert-butanol (B103910) or the use of a large excess of benzyl alcohol.

Multistep Preparation Strategies from Simpler Precursors

Comprehensive synthetic strategies often involve building the molecule from simpler, achiral precursors or less functionalized chiral building blocks in a multistep sequence. For instance, a synthesis could start from a simpler amino alcohol derivative, such as benzyl N-Boc-(3R)-aminobutanoate. nih.gov A sequence of reactions including cyclization to an aziridine, followed by a Lewis acid-catalyzed rearrangement, can generate the oxazolidinone ring with the desired substitution pattern. nih.gov

In the context of pharmaceutical synthesis, the target compound is often an intermediate in a longer reaction sequence. For example, the synthesis of the antibiotic florfenicol (B1672845) involves a key intermediate with a substituted N-benzyl oxazolidinone structure, highlighting the importance of multistep routes to access these core structures for further elaboration. nih.gov These multistep strategies provide flexibility in introducing various functional groups and allow for the construction of complex molecular architectures.

Nucleophilic Substitution Strategies for the Formation of Oxazolidinone-Containing Structures

Nucleophilic substitution reactions are a cornerstone in the synthesis of heterocyclic compounds, including the oxazolidinone ring system. In the context of preparing precursors for (S)-Benzyl 2-(2-oxooxazolidin-4-YL)acetate, these strategies often involve the reaction of a chiral amino alcohol, derived from an amino acid, with a carbonyl-containing electrophile.

A common approach begins with the reduction of a suitable N-protected amino acid, such as N-protected aspartic acid, to its corresponding amino alcohol. This intermediate possesses the necessary vicinal amino and hydroxyl groups for the subsequent ring formation. The cyclization to the oxazolidinone can then be achieved through a nucleophilic substitution mechanism where the amino group attacks a carbonyl source.

One such method involves the use of phosgene or its derivatives, like triphosgene. In this reaction, the amino alcohol acts as a dinucleophile. The hydroxyl group first attacks the phosgene, followed by an intramolecular nucleophilic attack by the amino group on the newly formed chloroformate intermediate, displacing a chloride ion and closing the five-membered ring. The stereochemistry of the starting amino acid is typically retained throughout this process, ensuring the desired (S)-configuration at the 4-position of the oxazolidinone ring.

An alternative and often milder approach utilizes diethyl carbonate. The reaction proceeds via a nucleophilic acyl substitution where the amino alcohol displaces the ethoxy groups of diethyl carbonate. This method is often favored due to the less hazardous nature of the reagents compared to phosgene. The reaction is typically carried out at elevated temperatures and may be catalyzed by a base.

The table below summarizes key aspects of these nucleophilic substitution strategies.

| Carbonyl Source | Key Features | Typical Conditions |

| Phosgene/Triphosgene | Highly reactive, often leading to high yields. | Aprotic solvent, often in the presence of a base. |

| Diethyl Carbonate | Milder and safer alternative to phosgene. | Elevated temperature, optional base catalysis. |

Intramolecular Cyclization Reactions in Oxazolidinone Ring Formation

Intramolecular cyclization is a prevalent and efficient strategy for the construction of the oxazolidinone ring. This approach typically involves a precursor molecule that already contains the necessary functionalities poised for ring closure. The synthesis of (S)-Benzyl 2-(2-oxooxazolidin-4-YL)acetate precursors from amino acids like L-aspartic acid heavily relies on this type of reaction.

A common pathway starts with the conversion of the amino acid into a β-amino alcohol. For instance, L-aspartic acid can be selectively protected and reduced to afford the corresponding chiral amino alcohol with a pendant carboxylic acid or ester group. This intermediate is then primed for cyclization.

The cyclization is often triggered by the introduction of a carbonyl-forming reagent that reacts with the amino and hydroxyl groups. For example, treatment of the amino alcohol with a reagent like carbonyldiimidazole (CDI) or a chloroformate derivative in the presence of a base leads to the formation of a carbamate (B1207046) intermediate. Subsequent intramolecular nucleophilic attack of the hydroxyl group's oxygen onto the carbonyl carbon of the carbamate, with the expulsion of a leaving group, results in the formation of the 2-oxooxazolidinone ring. The regioselectivity of the cyclization is generally high, favoring the formation of the five-membered oxazolidinone ring over other possibilities.

Another elegant intramolecular cyclization approach involves the use of N-protected amino alcohols where the protecting group itself can be converted into the carbonyl of the oxazolidinone. For example, an N-benzyloxycarbonyl (Cbz) protected amino alcohol can undergo cyclization under specific conditions, often involving activation of the hydroxyl group, to form the oxazolidinone ring with the concomitant cleavage of the benzyl group.

The efficiency and stereochemical outcome of these intramolecular cyclization reactions are critical for the successful synthesis of the target compound. The choice of reagents and reaction conditions plays a pivotal role in achieving high yields and preserving the stereointegrity of the chiral center.

The following table outlines common strategies for intramolecular cyclization in oxazolidinone synthesis.

| Precursor Type | Cyclization Reagent/Condition | Key Transformation |

| β-Amino alcohol | Carbonyldiimidazole (CDI), Phosgene | Formation of a carbamate followed by intramolecular nucleophilic attack. |

| N-Cbz protected amino alcohol | Activation of hydroxyl group | Intramolecular cyclization with cleavage of the N-protecting group. |

Acylation Methods Involving the Oxazolidinone Nitrogen

Once the (S)-4-(alkoxycarbonylmethyl)-2-oxazolidinone core has been synthesized, the final step towards (S)-Benzyl 2-(2-oxooxazolidin-4-YL)acetate, or related N-substituted derivatives, is the acylation of the nitrogen atom of the oxazolidinone ring. The nitrogen atom in the oxazolidinone ring is part of a carbamate functionality and can be deprotonated with a strong base to form a nucleophilic amide anion.

A widely used method for N-acylation involves the deprotonation of the oxazolidinone with a strong base, such as n-butyllithium (n-BuLi), at low temperatures to generate the corresponding lithium salt. This highly nucleophilic species can then react with an appropriate acylating agent, such as an acid chloride or anhydride. For the synthesis of related compounds, propionyl chloride is a common acylating agent.

The choice of the acylating agent is dictated by the desired substituent on the nitrogen atom. In the context of synthesizing analogs, various acid chlorides or anhydrides can be employed. The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions.

The efficiency of the acylation reaction is generally high, providing the N-acylated oxazolidinone in good yields. This step is crucial as it introduces a key functional group that can be further manipulated in subsequent synthetic steps, for example, in asymmetric synthesis where the N-acyl group directs the stereochemical outcome of reactions at the α-position.

The table below provides a summary of a common acylation method.

| Base | Acylating Agent | Typical Conditions |

| n-Butyllithium | Acid Chloride/Anhydride | Anhydrous aprotic solvent (e.g., THF), low temperature (-78 °C). |

Synthetic Utility As an Intermediate in Complex Organic Molecule and Active Pharmaceutical Ingredient Synthesis

Precursor Role in the Synthesis of Florfenicol (B1672845) and Related Antibiotics

The oxazolidinone core is a critical structural motif in the synthesis of certain broad-spectrum antibiotics, most notably Florfenicol. While not a direct precursor, compounds structurally analogous to (S)-Benzyl 2-(2-oxooxazolidin-4-YL)acetate are key intermediates in establishing the correct stereochemistry of the antibiotic. For instance, the synthesis of Florfenicol has been achieved using intermediates like (R)-[(R)-3-Benzyl-2-oxooxazolidin-4-yl][4-(methylsulfonyl)phenyl]methyl acetate (B1210297). researchgate.net The synthesis involves a nucleophilic substitution reaction on a related methanesulfonate (B1217627) precursor, highlighting the role of the benzyl-protected oxazolidinone moiety in guiding the construction of the complex molecule. researchgate.net This class of intermediates is instrumental in building the core structure of Florfenicol and its predecessor, Thiamphenicol, which are vital in veterinary medicine. uwindsor.ca

Building Block for N-Benzyl-5-methylhydroxy-piperidone and Piperidine (B6355638) Derivatives

Chiral oxazolidinone-based structures are exceptionally useful for the enantioselective synthesis of piperidine-containing compounds, which are prevalent in many natural products and pharmaceuticals. tandfonline.comrsc.org Phenylglycinol-derived oxazolopiperidone lactams, which share a similar chiral scaffold, serve as versatile intermediates. tandfonline.com These lactams can be synthesized by the cyclocondensation of a chiral amino alcohol with a delta-oxo acid derivative. rsc.org This methodology allows for the controlled, regio- and stereospecific introduction of substituents onto the piperidine ring. tandfonline.comrsc.org This strategic approach provides access to a wide array of enantiomerically pure polysubstituted piperidines, as well as more complex fused ring systems like quinolizidines and indolizidines, which are the core structures of many alkaloids. tandfonline.com

Intermediate in the Asymmetric Synthesis of Netarsudil

The asymmetric synthesis of Netarsudil, a Rho kinase inhibitor used for treating glaucoma, prominently features the use of an oxazolidinone as a chiral auxiliary to establish a key stereocenter. mdpi.comyoutube.com The synthesis utilizes an Evans' auxiliary, such as (R)-4-benzyloxazolidin-2-one, which is structurally very similar to the core of the subject compound, to direct the formation of the required (S)-stereocenter. mdpi.comacs.org This is achieved through a diastereoselective alkylation of the chiral enolate derived from the N-acylated oxazolidinone. mdpi.com This key step proceeds with high diastereoselectivity, effectively installing the necessary chirality in the molecule's backbone. mdpi.com The auxiliary is later removed to yield the desired chiral β-amino acid, which is further elaborated to complete the synthesis of Netarsudil. acs.org

| Reaction Step | Chiral Auxiliary | Diastereoselectivity (dr) | Reference |

|---|---|---|---|

| Incorporation of β-amino methyl arm | (R)-4-benzyloxazolidin-2-one | 96:4 | mdpi.com |

Application in the Construction of Peptidomimetic Scaffolds

The oxazolidinone ring is a valuable scaffold in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides. Oxazolidin-2-one rings are incorporated into molecular designs to induce the formation of specific secondary structures, such as turns and helices. N-Glycinamide oxazolidinones, for example, are key intermediates for synthesizing a novel class of peptidomimetics. These scaffolds allow for the introduction of various substituents at the C-4 and C-5 positions, enabling the attachment of additional peptide chains and the creation of diverse and complex molecular architectures. The rigid, cyclic nature of the oxazolidinone helps to constrain the conformational flexibility of the molecule, a key strategy in designing potent and selective ligands for biological targets.

Contribution to Natural Product Total Synthesis (e.g., Furofuran Lignans (B1203133), Statine Derivatives)

Chiral oxazolidinones, often referred to as Evans' auxiliaries, are powerful tools in the total synthesis of complex natural products. acs.org Their ability to direct stereoselective alkylation and aldol (B89426) reactions is crucial for constructing chiral centers with high fidelity. acs.org

Furofuran Lignans: The asymmetric synthesis of furofuran lignans has been accomplished using (S)-(–)-4-benzyl-2-oxazolidinone as a chiral auxiliary. mdpi.com The synthesis involves a stereoselective aldol condensation of an N-acyloxazolidinone with an aromatic aldehyde to form a key intermediate, which is then cyclized to construct the characteristic furofuran core. mdpi.com Another approach involves the highly diastereoselective alkylation of an N-acyloxazolidinone enolate to create essential β-benzyl-γ-butyrolactone intermediates that are subsequently converted into various lignans. tandfonline.com

Statine Derivatives: The unusual amino acid statine, a component of the potent renin inhibitor pepstatin, has been synthesized using an oxazolidinone-based strategy. A key step involves a diastereoselective aldol reaction followed by a Curtius rearrangement, which efficiently converts a carboxyl group into an isocyanate that cyclizes to form the desired oxazolidinone intermediate while retaining the stereochemistry. This oxazolidinone is then converted into statine, demonstrating a practical and efficient route to this important amino acid derivative.

Relevance in the Synthesis of Ligands for Biological Targets (e.g., HIV-1 Protease Inhibitors)

The oxazolidinone scaffold is a privileged structure in medicinal chemistry, particularly in the design of inhibitors for HIV-1 protease, a critical enzyme in the viral life cycle. In many potent inhibitors, a bicyclic oxazolidinone derivative serves as the P2 ligand, which binds to the S2 subsite of the enzyme's active site. The design of these inhibitors involves incorporating N-phenyloxazolidinone-5-carboxamides into pseudosymmetric dipeptide isosteres. rsc.org X-ray crystallography studies have revealed that the oxazolidinone oxygen can form a strong hydrogen bond with the backbone amide of Asp29 in the protease active site, contributing significantly to the inhibitor's binding affinity. rsc.org The stereochemistry of the oxazolidinone is critical for potency, with the (S)-configuration often being strongly preferred. rsc.org

| Compound | Target | Inhibitory Activity | Reference |

|---|---|---|---|

| Inhibitor 4k (bicyclic oxazolidinone) | HIV-1 Protease | Ki = 40 pM | |

| Inhibitor 4k (bicyclic oxazolidinone) | HIV-1 (in MT-4 cells) | IC50 = 31 nM | |

| Inhibitor 32 (phenyloxazolidinone) | HIV-1 Protease | Ki = 7.0 nM | rsc.org |

Formation of Organogels and Nanostructured Materials

Oxazolidinone derivatives have found applications in materials science, particularly in the formation of organogels and nanostructured materials. The formation of oxazolidinone linkages through the reaction of epoxides with isocyanates has been exploited to create biobased poly(urethanes-co-oxazolidones) organogels. The presence of these linkages influences the crosslinking density and modulates the thermal, rheological, and swelling properties of the resulting gel network.

In the realm of nanotechnology, oxazolidinone compounds have been conjugated to multi-walled carbon nanotubes (MWCNTs) to create nanomaterials with antibacterial properties. mdpi.com Furthermore, certain oxazolidinone derivatives have been shown to self-assemble into nano-structures without the need for a carrier, a method used to improve the water solubility and bioavailability of antibacterial agents. acs.org These applications highlight the utility of the oxazolidinone scaffold in creating advanced materials with tailored properties.

Mechanistic Investigations of Reactions Involving the S 2 2 Oxooxazolidin 4 Yl Acetate Moiety and Its Analogs

Elucidation of Reaction Pathways in Diastereoselective Transformations

The diastereoselectivity observed in reactions involving N-acyloxazolidinone auxiliaries, such as those derived from (S)-Benzyl 2-(2-oxooxazolidin-4-YL)acetate, is governed by the formation of a rigid and predictable enolate structure. The process typically begins with the deprotonation of the N-acyl group by a strong base, such as sodium bis(trimethylsilyl)amide or n-butyllithium, at low temperatures. williams.edu This leads to the formation of a rigidly chelated (Z)-enolate. williams.edu In this conformation, the metal cation is chelated by both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the conformation of the enolate, creating a highly organized transition state.

Subsequent reaction with an electrophile, for instance, an alkyl halide or an aldehyde, occurs from the face of the enolate that is sterically less hindered. williams.edu The bulky substituent at the C4 position of the oxazolidinone ring, typically a benzyl (B1604629) or isopropyl group, effectively blocks one face of the enolate. wikipedia.org Consequently, the electrophile approaches from the opposite, more accessible face, leading to the formation of one diastereomer in significant excess. williams.edu This predictable mode of asymmetric induction is a hallmark of Evans' oxazolidinone auxiliaries and has been widely applied in the synthesis of complex molecules. williams.edursc.org For example, in alkylation reactions with allyl iodide, diastereomeric ratios greater than 98:2 are commonly achieved. williams.edu

Analysis of Stereochemical Induction and Control Mechanisms

The high degree of stereochemical control exerted by the (S)-2-(2-oxooxazolidin-4-YL)acetate moiety and its analogs is rationalized by well-established transition state models. The Zimmerman-Traxler model is often invoked to explain the stereochemical outcome of aldol (B89426) reactions involving the corresponding boron enolates. williams.eduresearchgate.net This model proposes a chair-like six-membered transition state where the metal enolate and the aldehyde are coordinated. researchgate.net

In this arrangement, the substituents of both the enolate and the aldehyde occupy pseudo-equatorial positions to minimize steric interactions. The substituent on the chiral auxiliary dictates the facial selectivity of the reaction by orienting itself to minimize 1,3-diaxial interactions, thereby shielding one face of the enolate from the approaching electrophile (the aldehyde). wikipedia.org The net dipole of the molecule is also minimized in this transition structure as the auxiliary carbonyl is oriented away from the enolate oxygen. wikipedia.org

The formation of a specific enolate geometry, typically the (Z)-enolate, is crucial for high diastereoselectivity. wikipedia.org This is achieved through "soft" enolization conditions, for example, using dibutylboron triflate and a hindered base like diisopropylethylamine. wikipedia.org The resulting boron enolate is chelated, which restricts its conformational freedom and leads to a highly ordered transition state, ultimately affording products with excellent diastereoselectivity. researchgate.net

Insights into Reactivity and Selectivity through Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for elucidating the structures of intermediates, transition states, and final products in reactions involving the (S)-2-(2-oxooxazolidin-4-YL)acetate moiety. These techniques provide critical insights into the mechanisms that govern reactivity and selectivity.

NMR spectroscopy is a powerful tool for determining the structure and stereochemistry of molecules containing the oxazolidinone auxiliary. Both ¹H and ¹³C NMR are routinely used to characterize starting materials, intermediates, and products. williams.eduamazonaws.com In ¹H NMR spectra, the protons on the oxazolidinone ring and the acyl chain provide valuable information about the conformation and diastereomeric purity of the compound. amazonaws.com For instance, the coupling constants between protons can help establish their relative stereochemistry.

The diastereomeric ratio of products from asymmetric reactions is often determined by integration of specific, well-resolved signals in the ¹H NMR spectrum. williams.edu Furthermore, NMR studies, particularly ¹³C NMR, have been instrumental in characterizing the structure of the key metal enolate intermediates. These studies have confirmed the formation of chelated monomeric enolates in solution, which is fundamental to understanding the mechanism of stereochemical induction. researchgate.net

Table 1: Representative ¹³C NMR Spectral Data for an N-Acyloxazolidinone Derivative This table provides an illustrative example of typical chemical shifts.

| Carbon Atom | Chemical Shift (δ, ppm) |

| Oxazolidinone C=O | ~153.5 |

| Acyl C=O | ~173.5 |

| C4 (Oxazolidinone ring) | ~61.9 |

| C5 (Oxazolidinone ring) | ~42.5 |

| α-carbon (Acyl chain) | ~34.8 |

| β-carbon (Acyl chain) | ~26.3 |

| γ-carbon (Acyl chain) | ~22.2 |

| δ-carbon (Acyl chain) | ~13.8 |

| Data sourced from representative literature. amazonaws.com |

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of compounds derived from (S)-Benzyl 2-(2-oxooxazolidin-4-YL)acetate. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of molecular formulas. amazonaws.comresearchgate.net

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of N-acyloxazolidinone derivatives, as it typically produces intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺), minimizing fragmentation. amazonaws.comresearchgate.net Tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, can provide valuable structural information. The fragmentation patterns of oxazolidinone derivatives have been studied to understand the underlying mechanisms and to distinguish between isomers. researchgate.netnih.gov These techniques are widely applied in reaction monitoring and characterization of both desired products and potential byproducts. nih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups within the (S)-2-(2-oxooxazolidin-4-YL)acetate moiety and its analogs. The presence of multiple carbonyl groups in N-acyloxazolidinones gives rise to characteristic strong absorption bands in the IR spectrum. amazonaws.com

The stretching vibration of the urethane (B1682113) carbonyl (N-C=O) of the oxazolidinone ring typically appears at a higher wavenumber compared to the imide carbonyl (N-C=O) of the acyl group. This difference allows for the distinct identification of these two functional groups. The precise positions of these bands can be influenced by the substitution pattern and the physical state of the sample.

Table 2: Typical IR Absorption Frequencies for N-Acyloxazolidinones

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| Oxazolidinone Carbonyl (Urethane) | C=O Stretch | ~1780 |

| Acyl Carbonyl (Imide) | C=O Stretch | ~1700 |

| C-H (Aromatic) | Stretch | ~3100-3000 |

| C-H (Aliphatic) | Stretch | ~3000-2850 |

| Data compiled from representative literature. amazonaws.com |

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral centers. nih.goved.ac.uk For derivatives of (S)-Benzyl 2-(2-oxooxazolidin-4-YL)acetate, this technique provides unequivocal proof of the stereochemical outcome of a reaction. researchgate.net

By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom in the molecule. thieme-connect.de This allows for the confirmation of the relative and absolute stereochemistry of newly formed chiral centers relative to the known configuration of the oxazolidinone auxiliary. ed.ac.uk Furthermore, X-ray crystallographic data provides valuable insights into the solid-state conformation of these molecules, which can help to rationalize the stereochemical models used to predict reaction outcomes. researchgate.net The determination of absolute configuration is often achieved through the analysis of anomalous dispersion effects, particularly if a heavier atom is present in the structure. ed.ac.ukresearchgate.net

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, HPLC)

The assessment of chemical purity and the isolation of (S)-Benzyl 2-(2-oxooxazolidin-4-YL)acetate and its analogs are critically dependent on chromatographic techniques. These methods are essential for monitoring reaction progress, identifying impurities, quantifying purity, and performing preparative separations to isolate the desired compounds. Given the chiral nature of the oxazolidinone moiety, methods capable of resolving enantiomers are of particular importance. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for the analysis of the (S)-2-(2-oxooxazolidin-4-YL)acetate moiety and related compounds. Its primary applications include monitoring the progress of synthesis reactions and providing a preliminary assessment of product purity and the presence of byproducts.

Stationary and Mobile Phases: The most common stationary phase used is silica (B1680970) gel, often on plates containing a fluorescent indicator (F254) to allow for visualization under UV light. researchgate.netcu.edu.eg The choice of the mobile phase, or developing system, is crucial for achieving satisfactory separation of the target compound from starting materials and impurities. Studies on various oxazolidinone derivatives have shown that solvent polarity significantly impacts the migration and resolution of spots. orientjchem.org For instance, a mixture of chloroform (B151607) and ethanol (B145695) has proven effective for separating oxazolidinone antibiotics like Linezolid (B1675486). researchgate.netcu.edu.eg Visualization of the separated spots is typically achieved by exposure to UV light (254 nm) or by staining with an agent such as iodine vapor. researchgate.net

| Stationary Phase | Mobile Phase (v/v) | Analyte Class | Visualization Method | Reference |

|---|---|---|---|---|

| Silica Gel 60 F₂₅₄ | Chloroform : Ethanol (5:2) | Oxazolidinone Antibiotics | UV Light (254 nm) | researchgate.netcu.edu.eg |

| Starch-bound Silica Gel | Benzene : Ethanol (4:1) | Imino-oxazolidinones | Iodine Vapor / Daylight | researchgate.net |

| Starch-bound Silica Gel | n-Hexane : Ethyl Acetate (B1210297) (1:1) | Imino-oxazolidinones | Iodine Vapor / Daylight | researchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the foremost analytical technique for the quantitative determination of purity, including the critical assessment of enantiomeric excess, for (S)-Benzyl 2-(2-oxooxazolidin-4-YL)acetate and its analogs. mdpi.com It is also employed for the isolation of these compounds on a semi-preparative scale. omicsonline.org

Reversed-Phase HPLC: For general purity analysis of oxazolidinone-containing compounds, reversed-phase HPLC is commonly used. This method separates compounds based on their hydrophobicity. A typical setup involves a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. cu.edu.eg The detection is often performed using a UV-Vis spectrometer, as the aromatic rings present in many of these structures provide strong chromophores. mdpi.com

Chiral HPLC: Due to the stereoselective biological activity of many oxazolidinones, ensuring the enantiomeric purity of the (S)-enantiomer is crucial. nih.gov Chiral HPLC is the standard method for this purpose. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated high enantioselectivity for oxazolidinone analogues. nih.govresearchgate.net The choice of mobile phase, which can be a polar organic solvent like acetonitrile or a normal-phase eluent like a hexane/alcohol mixture, significantly influences the retention and resolution of the enantiomers. nih.govoup.com

| Method Type | Stationary Phase (Column) | Mobile Phase (v/v/v/v) | Flow Rate (mL/min) | Detection | Application | Reference |

|---|---|---|---|---|---|---|

| Reversed-Phase | C18 | Acetonitrile : 0.15% Triethylamine (pH 3.5) (30:70) | 1.0 | UV (254 nm) | Purity of Linezolid | cu.edu.eg |

| Chiral | Chiralpak AD-H (Amylose-based) | n-Hexane : 2-Propanol : Methanol : Trifluoroacetic Acid (80:10:10:0.4) | 1.0 | Not Specified | Enantiomeric impurity of WCK 4086 | oup.com |

| Chiral | Lux Amylose-1 | Acetonitrile (ACN) | 0.5 | UV (25 °C) | Enantioseparation of oxazolidinone analogues | nih.govresearchgate.net |

| Reversed-Phase | Not Specified | Gradient UPLC | Not Specified | LC-MS | Impurity profiling of Zolmitriptan | omicsonline.org |

Flash Chromatography

For the isolation and purification of (S)-Benzyl 2-(2-oxooxazolidin-4-YL)acetate and its intermediates on a preparative scale following synthesis, flash column chromatography is a widely used method. mdpi.comnih.gov This technique utilizes a stationary phase, typically silica gel, and a solvent system (eluent) to separate the desired product from unreacted starting materials, reagents, and byproducts. mdpi.com A gradient elution, where the polarity of the solvent system is gradually increased, is often employed to effectively resolve and elute compounds with different polarities. mdpi.com

| Stationary Phase | Eluent System | Application | Reference |

|---|---|---|---|

| Silica Gel (SiO₂) | Gradient: 25-75% Ethyl Acetate in Hexane | Purification of synthesized 4,5-disubstituted oxazolidin-2-ones | mdpi.com |

| Not Specified | Not Specified | Purification of a key intermediate for Florfenicol (B1672845) synthesis | nih.gov |

Advanced Research and Computational Chemistry Studies on Oxazolidinone Derivatives

Computational Modeling of Reaction Pathways, Transition States, and Selectivity

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving oxazolidinone derivatives. These studies provide insights into reaction pathways, the structures of transient intermediates and transition states, and the origins of stereoselectivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of molecules and reaction energetics. In the context of oxazolidinone chemistry, DFT calculations have been instrumental in understanding the stereoselective synthesis of these compounds. For instance, theoretical studies on the organocatalytic cascade reaction of stable sulfur ylides and nitro-olefins to produce oxazolidinones have been performed using DFT. acs.orgnih.gov These calculations help in identifying the rate-determining and stereoselectivity-determining steps of the reaction.

DFT has also been employed to study the energetics of reaction pathways, such as the reaction of alkylidene oxazolidones with thiols. researchgate.net These computational models can predict the Gibbs free energy profiles, including the energies of intermediates and transition states, which helps in understanding the feasibility and kinetics of a reaction. Furthermore, DFT is used to analyze the molecular geometry and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of oxazolidinone derivatives, which are crucial for predicting their reactivity. nih.gov

A summary of typical data obtained from DFT calculations on oxazolidinone reaction mechanisms is presented in Table 1.

| Parameter | Typical Value/Finding | Significance |

| Activation Energy (kcal/mol) | 15-25 | Determines the kinetic feasibility of a reaction pathway. |

| Reaction Energy (kcal/mol) | -10 to -30 | Indicates the thermodynamic driving force of the reaction. |

| Key Bond Distances in TS (Å) | 1.8 - 2.5 | Helps in visualizing the geometry of the transition state. |

| Dihedral Angles in TS (°) | Varies | Crucial for determining the stereochemical outcome. |

This table represents typical data ranges found in DFT studies of organic reactions and is for illustrative purposes.

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For oxazolidinone derivatives, MD simulations are valuable for understanding their conformational preferences and flexibility, which are critical for their biological activity and role as chiral auxiliaries. researchgate.net

MD simulations can be used to explore the potential energy surface of a molecule and identify its low-energy conformations in different solvent environments. This is particularly important for understanding the interactions of oxazolidinone-based drugs with their biological targets, such as the ribosome. mdpi.com By simulating the dynamic behavior of the ligand-receptor complex, researchers can gain insights into the key interactions that stabilize the bound state. In the context of chiral auxiliaries, MD simulations can help rationalize the observed stereoselectivities in reactions by analyzing the conformational ensembles of the reactants and transition states. wikipedia.orgrsc.org

Development of 3D-Pharmacophore Models for Ligand Design

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. 3D-pharmacophore models define the spatial arrangement of these features, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. For oxazolidinone derivatives, 3D-pharmacophore models have been developed to guide the design of new potent ligands for various targets, including bacterial ribosomes and other enzymes. nih.govrsc.org

These models can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules (ligand-based). mdpi.com Once a pharmacophore model is established, it can be used to screen large virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. This approach has been successfully applied in the discovery of novel oxazolidinone-based antibacterial agents.

Investigation of Non-classical Interactions (e.g., C-H···O hydrogen bonds)

In addition to classical hydrogen bonds, non-classical interactions, such as C-H···O hydrogen bonds, can play a significant role in determining the conformation and crystal packing of oxazolidinone derivatives. These weak interactions, where a carbon-bound hydrogen atom acts as a hydrogen bond donor, have been identified in the crystal structures of several oxazolidinone-containing compounds. nih.gov

Computational methods, including DFT and high-level ab initio calculations, are used to characterize and quantify the strength of these non-classical interactions. rsc.orgbohrium.com The analysis of the electron density distribution, for example, through Quantum Theory of Atoms in Molecules (QTAIM), can provide evidence for the existence and nature of these bonds. Understanding these weak interactions is important for a complete picture of the forces that govern the molecular recognition and self-assembly of oxazolidinone derivatives.

Q & A

Q. What are the key considerations for synthesizing (S)-Benzyl 2-(2-oxooxazolidin-4-YL)acetate with high enantiomeric purity?

Synthesis of this compound requires precise control over stereochemistry, particularly due to the (S)-benzyl group and oxazolidinone ring. A common approach involves using chiral auxiliaries or asymmetric catalysis. For example, oxazolidinone derivatives are often synthesized via cyclization of amino alcohols with carbonyl compounds under acidic conditions . To ensure enantiomeric purity, chiral chromatography (e.g., HPLC with chiral stationary phases) or crystallization techniques should be employed post-synthesis. Evidence from analogous compounds suggests that recrystallization from ethanol or methanol yields high-purity products (>95%) .

Q. How can the structural integrity of (S)-Benzyl 2-(2-oxooxazolidin-4-YL)acetate be confirmed post-synthesis?

X-ray crystallography is the gold standard for confirming stereochemistry and molecular conformation, as demonstrated for related oxazolidinone derivatives . Complementary techniques include:

- NMR spectroscopy : H and C NMR to verify substituent positions and absence of byproducts.

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- FTIR : To identify characteristic carbonyl (C=O) and ester (C-O) stretches.

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the ester group or oxidation of the benzyl moiety . Stability studies on similar esters indicate decomposition rates increase above 25°C, with humidity >60% accelerating degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity of oxazolidinone derivatives in asymmetric synthesis?

Discrepancies in catalytic performance often arise from subtle structural variations (e.g., substituent effects on the oxazolidinone ring) or reaction conditions. For example:

- Steric effects : Bulkier groups (e.g., tert-butyl) may hinder substrate access, reducing activity .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance enantioselectivity in some cases but decrease reaction rates .

Methodological solutions include: - Systematic variation of reaction parameters (temperature, solvent, catalyst loading).

- Computational modeling (DFT) to predict transition-state geometries .

Q. What experimental strategies can optimize the use of this compound as a chiral building block in peptidomimetics?

Key strategies include:

- Selective deprotection : The benzyl ester can be selectively removed via hydrogenolysis (Pd/C, H) without affecting the oxazolidinone ring .

- Ring-opening reactions : Oxazolidinones react with nucleophiles (e.g., amines) under basic conditions to form β-amino alcohols, useful in peptide backbone modifications .

- Coupling reactions : Use of DCC/DMAP-mediated esterification to attach amino acid residues .

Q. How can researchers address challenges in quantifying trace impurities (e.g., diastereomers) in bulk samples?

Advanced analytical workflows are required:

- 2D-LC/MS : Combines chiral separation with mass detection to identify impurities at <0.1% levels.

- Dynamic NMR : Detects slow-exchange conformers or diastereomers through variable-temperature experiments .

- Microscale synthesis : Use of flow chemistry to minimize batch-to-batch variability .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.